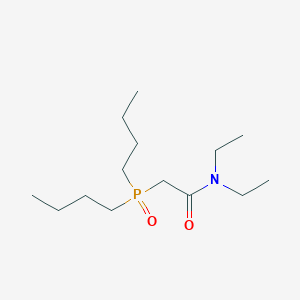
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C14H18ClN3O and a molecular weight of 279.77 g/mol It is known for its structural complexity, which includes a pyrrolidin-2-one core and a piperazine ring substituted with a 2-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 1-(2-chlorophenyl)piperazine with a suitable pyrrolidin-2-one precursor . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and halogenating agents like N-bromosuccinimide are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted analogs of the original compound .
Applications De Recherche Scientifique
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and depression.
Mécanisme D'action
The mechanism of action of 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, which may explain its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chlorophenyl)piperazine: Shares the piperazine ring and 2-chlorophenyl group but lacks the pyrrolidin-2-one core.
Pyrrolidin-2-one: Contains the pyrrolidin-2-one core but lacks the piperazine ring and 2-chlorophenyl group.
1-(4-(2-Chlorophenyl)piperazin-1-yl)phenylpyridin-2-one: A similar compound with a pyridin-2-one core instead of pyrrolidin-2-one
Uniqueness
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core and a piperazine ring substituted with a 2-chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
91703-11-6 |
|---|---|
Formule moléculaire |
C14H18ClN3O |
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
5-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18ClN3O/c15-11-3-1-2-4-12(11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19) |
Clé InChI |
JLDHNWJKXYTDCS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


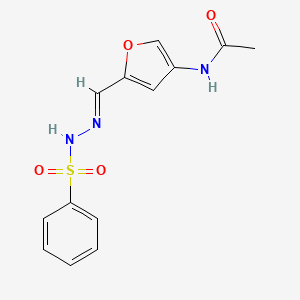
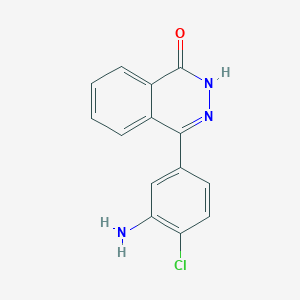
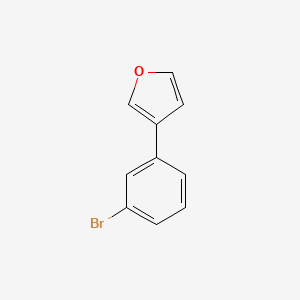

![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12895654.png)
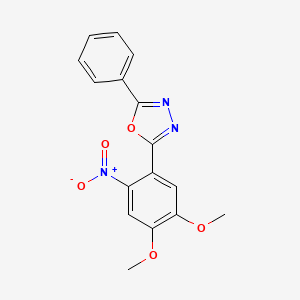
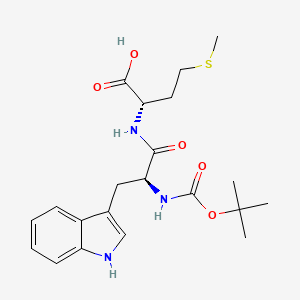
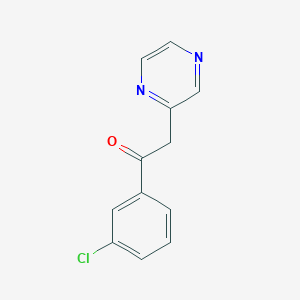

![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)
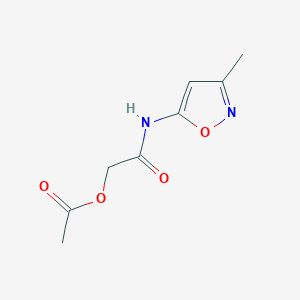
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
